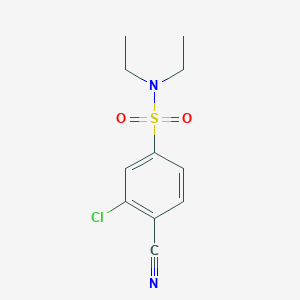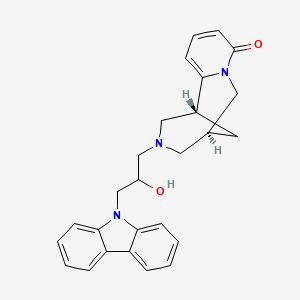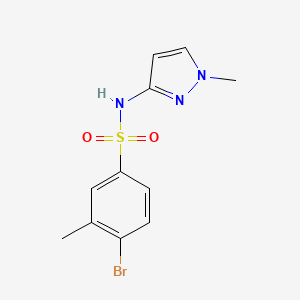![molecular formula C34H26NOP B14916164 (3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)
(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphanyl and oxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phosphanyl reagents. The reaction conditions may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mécanisme D'action
The mechanism of action of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole depends on its application. As a ligand in catalysis, it coordinates with metal centers to form active catalytic species. In biological systems, it may interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Unique due to its combination of phosphanyl and oxazole groups.
Phosphine oxides: Similar in having a phosphanyl group but differ in oxidation state and reactivity.
Biphenyl derivatives: Share the biphenyl core but lack the phosphanyl and oxazole functionalities.
Uniqueness
The uniqueness of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its multifunctional nature, combining phosphanyl, biphenyl, and oxazole groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C34H26NOP |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
[2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C34H26NOP/c1-3-14-25(15-4-1)37(26-16-5-2-6-17-26)32-22-12-11-20-29(32)28-19-9-10-21-30(28)34-35-33-27-18-8-7-13-24(27)23-31(33)36-34/h1-22,31,33H,23H2/t31-,33+/m1/s1 |
Clé InChI |
WQLJYIJYCLEJEF-VTIYRKAUSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)




![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)



